(2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-ethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-ethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is a complex organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This particular compound is characterized by the presence of a benzoxazole ring, an ethoxyphenyl group, and a nitrophenyl group, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-ethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-(1,3-benzoxazol-2-yl)acetophenone and 4-ethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-ethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation, resulting in the formation of amino derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids, quinones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-ethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-ethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound’s antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(4-ethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one: Similar structure but lacks the benzoxazole ring.
(2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one: Similar structure but has a methoxy group instead of an ethoxy group.
(2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-ethoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one: Similar structure but has the nitro group in a different position.
Uniqueness
The uniqueness of (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-ethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one lies in its specific combination of functional groups and structural features. The presence of the benzoxazole ring, ethoxyphenyl group, and nitrophenyl group imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C24H18N2O5 |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
(Z)-2-(1,3-benzoxazol-2-yl)-1-(4-ethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C24H18N2O5/c1-2-30-19-12-10-17(11-13-19)23(27)20(15-16-6-5-7-18(14-16)26(28)29)24-25-21-8-3-4-9-22(21)31-24/h3-15H,2H2,1H3/b20-15+ |
InChI Key |
RPWWRJNRDICVPN-HMMYKYKNSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C3=NC4=CC=CC=C4O3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.